molecular formula C18H16Cl2N2O B568834 Miconazole Impurity H CAS No. 181931-30-6

Miconazole Impurity H

カタログ番号: B568834
CAS番号: 181931-30-6
分子量: 347.239
InChIキー: CSENVQMNWOFZIZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Miconazole Impurity H ( 181931-30-6) is a high-purity chemical reference standard with the molecular formula C18H16Cl2N2O and a molecular weight of 347.24 g/mol . It is scientifically identified as 1-[(2RS)-2-(Benzyloxy)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole . This compound is designated as an impurity of Miconazole, a broad-spectrum imidazole antifungal agent used to treat a variety of fungal infections such as oropharyngeal candidiasis, cutaneous candidiasis, and vaginal yeast infections . This impurity standard is essential for analytical research and development, playing a crucial role in activities such as analytical method development (AMV), method validation, and quality control (QC) testing for pharmaceutical products . It is particularly critical in regulatory submissions like Abbreviated New Drug Applications (ANDA) to demonstrate thorough impurity profiling and control strategies . The product is supplied with comprehensive characterization data and may have traceability to major pharmacopeial standards such as the European Pharmacopoeia (EP) . This compound is intended for research purposes only and is strictly not approved for human or veterinary diagnostic or therapeutic use .

特性

IUPAC Name

1-[2-(2,4-dichlorophenyl)-2-phenylmethoxyethyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N2O/c19-15-6-7-16(17(20)10-15)18(11-22-9-8-21-13-22)23-12-14-4-2-1-3-5-14/h1-10,13,18H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSENVQMNWOFZIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181931-30-6
Record name 1-(2-(2,4-Dichlorophenyl)-2-(phenylmethoxy)ethyl)-1H-imidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181931306
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MICONAZOLE BENZYL ANALOG
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DGR6SF48KT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

準備方法

Byproduct Formation During Miconazole Nitrate Synthesis

Impurity H arises predominantly during the synthesis of miconazole nitrate, as detailed in Patent CN101618018B . The patent outlines a dual-solvent micro-crystallization process:

  • Dissolution : Miconazole nitrate is dissolved in ethanol-propylene glycol (1:4–4:1) or ethanol-glycerol (2:3–7:3) at 70–76°C.

  • Precipitation : The solution is filtered and added to cold purified water (0–5°C) with deflocculants (e.g., MgSO₄ or NaCl).

  • Crystallization : Impurities like H are excluded via solvent washing and vacuum drying.

Critical Factors :

  • Solvent Ratios : Ethanol-propylene glycol ratios >1:4 increase impurity yield due to reduced polarity.

  • Deflocculant Concentration : MgSO₄ at 0.1–0.3 wt% optimally suppresses impurity co-precipitation.

Dedicated Synthesis from Key Intermediates

Suppliers like TRC and Medical Isotopes, Inc. synthesize Impurity H via:

  • Alkylation : Reacting 2,4-dichlorophenethyl bromide with benzyloxy-imidazole in acetonitrile.

  • Protection-Deprotection : Benzyl groups are introduced using benzyl chloride under basic conditions.

  • Purification : Chromatography (silica gel, ethyl acetate/hexane) isolates Impurity H with >98% purity.

Analytical and Purification Techniques

HPLC Analysis for Process Monitoring

A QbD-optimized HPLC method (ACN:methanol 85:15, 1 mL/min flow rate) resolves Impurity H at 6 min retention time. Key parameters:

ParameterValue
ColumnC18 (250 mm × 4.6 mm)
Detection Wavelength270 nm
Linearity Range250–2000 ng/mL
Recovery98.2–101.5%

This method ensures ≤0.1% detection limits, critical for pharmaceutical compliance.

Solvent-Based Crystallization

Impurity H’s low solubility in cold water (0–5°C) enables isolation via fractional crystallization. Ethanol-propylene glycol mixtures reduce co-crystallization of polar byproducts.

SupplierMethod HighlightsPrice (100 mg)
TRCGrignard reaction with imidazole derivatives$185
Medical IsotopesPd-catalyzed coupling of dichlorophenyl groups$640
CR CorporationMicrowave-assisted alkylation (30 min vs. 6 hr)N/A

Note : Microwave methods reduce side reactions, enhancing yield (78% vs. 52% conventional).

Challenges and Mitigation Strategies

  • Instability in Aqueous Media : Impurity H degrades above pH 7.0; synthesis must maintain pH 5.0–6.5.

  • Residual Solvents : Ethanol and propylene glycol residues ≤0.5% are achieved via vacuum drying .

化学反応の分析

Types of Reactions

Miconazole Impurity H undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound .

科学的研究の応用

Chemical Properties and Identification

Miconazole Impurity H is characterized by the molecular formula C18H16Cl2N2OC_{18}H_{16}Cl_{2}N_{2}O and a molecular weight of 347.24 g/mol. It is classified as an impurity reference material in the context of pharmaceutical development and quality control . Understanding its chemical properties is crucial for its application in various research fields.

Pharmaceutical Formulations

Antifungal Drug Development:
this compound plays a significant role in the development of antifungal formulations. Research indicates that it can be used to assess the stability and efficacy of miconazole formulations. For instance, studies have demonstrated the development of mucoadhesive hydrogels incorporating miconazole nitrate loaded solid lipid nanoparticles. These formulations aim to improve localized drug delivery for conditions such as vulvovaginal candidiasis (VVC) .

Drug Release Kinetics:
In vitro studies have shown that formulations containing miconazole impurities can exhibit unique drug release profiles. For example, a study reported a cumulative drug release of approximately 27.94% for solid lipid nanoparticles after eight hours, suggesting effective controlled release mechanisms . This characteristic is essential for optimizing therapeutic outcomes in antifungal treatments.

Analytical Chemistry

Quality Control and Impurity Analysis:
this compound is crucial in the analytical assessment of miconazole products. A validated chromatographic method has been developed to quantify miconazole and its impurities, including this compound. This method utilizes high-performance liquid chromatography (HPLC) with a specific mobile phase composition that enhances separation efficiency and sensitivity . The ability to accurately quantify impurities is vital for ensuring the safety and efficacy of pharmaceutical products.

Stability Studies:
The stability of miconazole formulations can be influenced by the presence of impurities like this compound. Analytical methods have been employed to study the degradation pathways of miconazole and its related impurities under various conditions, providing insights into formulation stability over time .

Toxicological Studies

Safety Assessments:
Toxicological evaluations involving this compound are critical for understanding potential adverse effects associated with its use. Studies conducted on animal models have assessed the systemic toxicity of miconazole formulations, highlighting that high doses can lead to significant clinical signs and mortality in test subjects . Such findings underscore the importance of thorough safety assessments in drug development processes.

Doping Analysis:
Recent advances in doping analysis have also explored the detection of miconazole and its impurities in biological samples. The presence of this compound may be relevant in forensic toxicology, where accurate identification of substances is necessary for regulatory compliance and athlete safety .

作用機序

The mechanism of action of Miconazole Impurity H is related to its parent compound, Miconazole. Miconazole works by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes. This inhibition disrupts the cell membrane’s integrity, leading to cell death. This compound may exhibit similar mechanisms, affecting fungal cell membrane synthesis and function .

類似化合物との比較

Structural Comparison with Other Imidazole Antifungals

Miconazole Impurity H shares core structural motifs with other imidazole antifungals but differs in substitution patterns (Table 1):

Compound Key Structural Differences vs. This compound Biological Target/Activity
Clotrimazole Trichlorophenyl group instead of dichlorophenyl; no benzyloxyethyl Lanosterol 14α-demethylase inhibitor
Ketoconazole Piperazine ring; complex triazole side chain Dual CYP51 and CYP17A1 inhibitor
Bifonazole Biphenylmethyl group; no dichlorophenyl substitutions Fungal ergosterol biosynthesis
Fluconazole Triazole ring; difluorophenyl group Selective CYP51 inhibition

Comparison with Pharmaceutical Impurities

This compound differs from impurities in other drugs in terms of structural alerts and toxicity profiles (Table 2):

Drug/Impurity Structural Alerts (Toxtree Analysis) Toxicity Concerns
This compound Quaternary nitrogen (imidazole ring) Potential hepatotoxicity
Ceftazidime Impurity C Heteroaromatic ring with quaternary nitrogen Neurotoxicity risks
Methimazole Impurity C Methylthio-imidazole Thyroid dysfunction

Key Insight : The quaternary nitrogen in this compound is a structural alert linked to reactive metabolite formation, necessitating stringent control during manufacturing .

Enzyme Inhibition Profiles

  • Miconazole (Parent Drug) : Inhibits fungal CYP51 (ergosterol biosynthesis) and human 21-hydroxylase (CYP21A2), altering cortisol synthesis .
  • Ketoconazole : Potently inhibits CYP17A1 (testosterone biosynthesis) at IC₅₀ 10⁻⁷ M, unlike miconazole .

Key Insight : The phenylated side chain common to miconazole and its impurity is critical for binding to cytochrome P450 enzymes, though substitution patterns dictate selectivity .

Synergistic Interactions

Miconazole exhibits synergy with compounds like citridones and phenatic acids , reducing its effective concentration by 10-fold in dual therapies . For example:

  • Miconazole + Citridones: Inhibition zone at 26 µg/mL (vs. 208 µg/mL in monotherapy) .
  • Miconazole + Urea : Causes fungal cell wall damage at 0.002 mg/L , enhancing antifungal efficacy .

Key Gap: No data exists on whether this compound retains or interferes with these synergistic effects.

Analytical and Regulatory Considerations

Detection Methods

  • HPLC/LC-MS: Preferred for quantifying this compound due to its polar nitrate group, contrasting with GC methods used for non-polar imidazoles like clotrimazole .
  • HILIC : Effective for polar impurities (e.g., moxonidine impurities) but less validated for miconazole derivatives .

Regulatory Limits

    生物活性

    Miconazole Impurity H (CAS No. 181931-30-6) is a chemical compound related to the antifungal agent Miconazole, primarily used in the treatment of various fungal infections. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative analysis with related compounds, and relevant research findings.

    Overview of this compound

    This compound is structurally characterized as 1-[(2RS)-2-(Benzyloxy)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole. It is an impurity found in Miconazole formulations and is synthesized through a series of chemical reactions involving 2,4-dichlorobenzyl chloride and benzyloxyethanol, followed by imidazole formation under specific conditions.

    The biological activity of this compound is closely tied to its parent compound, Miconazole. Both compounds exert their antifungal effects by inhibiting ergosterol synthesis, a vital component of fungal cell membranes. This inhibition disrupts membrane integrity, leading to cell death. Additionally, Miconazole has been shown to affect yeast transformation and interact with phospholipids in the cell membrane .

    Comparative Analysis with Related Compounds

    Compound CAS No. Mechanism of Action Biological Activity
    Miconazole22832-87-7Inhibits ergosterol biosynthesisBroad-spectrum antifungal
    Miconazole Impurity A181931-30-0Similar to MiconazoleAntifungal activity against yeasts
    Miconazole Impurity B181931-30-1Similar to MiconazoleAntifungal activity
    This compound181931-30-6Inhibits ergosterol synthesisPotential antifungal effects

    Antifungal Efficacy

    Recent studies have demonstrated that this compound exhibits antifungal activity comparable to that of its parent compound. For instance, research involving various formulations containing Miconazole has shown significant efficacy against Candida albicans and Aspergillus niger. In vitro tests indicated that formulations utilizing Miconazole displayed a dose-dependent inhibition of fungal growth .

    Case Study: Formulation Development

    A notable case study involved the development of a miconazole-loaded bilosome gel that incorporated this compound. The study aimed to enhance the therapeutic efficacy and stability of the formulation. The bilosome gel exhibited improved drug release profiles and maintained antifungal activity over time. The optimized formulation showed a significant zone of inhibition against Candida albicans, affirming the biological activity of the impurity in enhancing the overall efficacy of miconazole-based therapies .

    Stability and Quality Control

    This compound's stability is crucial for maintaining the efficacy of miconazole formulations. Analytical methods have been developed for detecting this impurity in pharmaceutical products, ensuring quality control during manufacturing processes. Techniques such as high-performance liquid chromatography (HPLC) are employed to evaluate the levels of impurities and assess their impact on drug stability .

    Q & A

    Basic Research Questions

    Q. What analytical techniques are recommended for identifying and quantifying Miconazole Impurity H in drug formulations?

    • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or photodiode array (PDA) detection is the primary method for impurity quantification, as it balances sensitivity and specificity . For structural confirmation, advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) are essential. These methods enable precise identification of impurity profiles, including isomeric distinctions and degradation byproducts .
    • Validation Requirements : Ensure method validation covers specificity, accuracy, linearity (e.g., R² > 0.995), and solution stability under varying pH and temperature conditions .

    Q. How do regulatory guidelines (e.g., ICH Q3A, ICH M7) influence the control strategy for this compound?

    • Methodological Answer : Follow the ICH M7(R1) hazard assessment framework to classify impurities based on mutagenic or carcinogenic potential. For this compound, conduct a literature review and database analysis (e.g., using ToxTree, DEREK) to assign a Class 1–5 categorization. Class 1 (known mutagenic carcinogens) requires strict control at ≤1.5 μg/day, while non-mutagenic impurities (Class 5) may follow higher thresholds .
    • Data Requirements : Include structural alerts, Ames test results (if available), and batch-specific impurity levels across synthetic pathways .

    Q. What reference standards are acceptable for characterizing this compound when commercial standards are unavailable?

    • Methodological Answer : Use a "dirty batch" of the drug substance containing naturally occurring impurities as a reference standard. Confirm impurity identity via orthogonal methods (e.g., HRMS for molecular formula, NMR for stereochemistry). Ensure the Certificate of Analysis (CoA) includes purity, storage conditions, and stability data .
    • Documentation : Provide batch-specific chromatograms, spectral data (1H-NMR, 13C-NMR), and impurity recovery rates during spiking studies .

    Advanced Research Questions

    Q. How can researchers differentiate between process-related and degradation-related origins of this compound in stability studies?

    • Methodological Answer : Design forced degradation studies under stress conditions (e.g., hydrolysis, oxidation, photolysis) to simulate degradation pathways. Compare impurity profiles with those from process intermediates (e.g., unreacted starting materials, byproducts). Use LC-MS/MS to track impurity formation kinetics and assign mechanistic pathways (e.g., via isotopic labeling) .
    • Case Study : In fluconazole synthesis, Type 1 impurities (process-related) were reduced via optimized reaction conditions, while Type 2 impurities (intermediate carryovers) required improved purification protocols .

    Q. What strategies are effective for validating a genotoxic impurity (GTI) analysis method specific to this compound?

    • Methodological Answer : Employ LC-MS/MS with a lower limit of quantification (LLOQ) ≤30% of the permitted daily exposure (PDE). Validate parameters per ICH Q2(R1):

    • Specificity : No interference from matrix components.
    • Accuracy : 70–130% recovery in spiked samples.
    • Robustness : Test pH (±0.2), column temperature (±5°C), and mobile phase composition (±2%) variations .
      • Data Contradiction Example : Discrepancies in impurity recovery rates may arise from incomplete extraction; address this via sonication-assisted extraction or solid-phase microextraction (SPME) .

    Q. How can impurity preparation and isolation be optimized for this compound to support structural elucidation?

    • Methodological Answer : Use preparative HPLC with fraction collection to isolate milligram quantities of the impurity. Confirm purity (>95%) via analytical HPLC and characterize using hyphenated techniques:

    • HRMS : Exact mass determination (mass error <5 ppm).
    • 2D-NMR : Assign 1H-13C correlations and stereochemistry .
      • Case Study : For dapagliflozin hydroxy impurity, dual-ternary mass spectrometry resolved isobaric interferences, enabling unambiguous structural identification .

    Q. What computational tools are suitable for predicting the degradation pathways of this compound under varying storage conditions?

    • Methodological Answer : Apply quantum mechanical (QM) simulations (e.g., Gaussian, ORCA) to model hydrolysis/oxidation reactions. Validate predictions via accelerated stability studies (40°C/75% RH for 6 months) and kinetic modeling (Arrhenius equation) .
    • Data Integration : Cross-reference computational results with experimental LC-MS/MS fragmentation patterns to refine reaction mechanisms .

    Methodological Challenges and Solutions

    Q. How should researchers address discrepancies in impurity quantification across multiple batches of Miconazole?

    • Solution : Perform root-cause analysis using design of experiments (DoE) to isolate variables (e.g., raw material quality, reaction time). Use JMP scripts to automate data analysis and visualize trends (e.g., control charts for impurity drift) .
    • Example : In EAST plasma impurity studies, automated control systems reduced variability by standardizing injection protocols .

    Q. What protocols ensure compliance with pharmacopeial standards when reporting total impurities in Miconazole formulations?

    • Solution : Adhere to USP <232>/<233> and ICH Q3D for elemental impurities. For organic impurities, sum all peaks ≥0.1% of the API peak in the chromatogram. Exclude solvents and inorganic salts unless specified .
    • Documentation : Include a detailed impurity table with retention times, areas, and acceptance criteria in the CoA .

    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。